Bacteriocin enterocin-M Bacteriocin enterocin-M
Brand Name: Vulcanchem
CAS No.:
VCID: VC3675614
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Bacteriocin enterocin-M

CAS No.:

Cat. No.: VC3675614

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Bacteriocin enterocin-M -

Specification

Introduction

Characteristics and Properties of Enterocins

Enterocins are generally characterized by their small size, typically ranging from approximately 2.8 to 6.3 kDa based on observations of enterocins NKR-5-3A, B, C, and D, which have molecular masses of 5242.3, 6316.4, 4512.8, and 2843.5 Da, respectively . These bacteriocins are typically cationic peptides that exhibit heat stability and remain active across a wide pH range, making them particularly useful in various applications.

The synthesis of enterocins is often regulated by quorum sensing mechanisms, which allow bacteria to coordinate gene expression based on population density. Interestingly, some enterocins, such as enterocin NKR-5-3D, have been found to act as inducing peptides that stimulate the production of other bacteriocins . This induction activity highlights the complex regulatory networks involved in bacteriocin production.

Table 1: Molecular Masses of Selected Enterocins

EnterocinMolecular Mass (Da)
Enterocin NKR-5-3A5242.3
Enterocin NKR-5-3B6316.4
Enterocin NKR-5-3C4512.8
Enterocin NKR-5-3D2843.5

Enterocins can be classified into different classes based on their characteristics. Class II enterocins, which include many of the well-studied enterocins, are non-modified, heat-stable peptides that act primarily by forming pores in the cell membranes of target bacteria. Within this class, several subgroups exist based on specific structural features and mechanisms of action.

Mechanisms of Action

Research on enterocin K1 and EJ97 has identified RseP, a membrane-bound zinc metalloprotease, as a receptor involved in bacterial sensitivity to these bacteriocins . RseP is a conserved membrane protein with a proteolytic motif (HExxH) located within the first transmembrane helix. Mutations in this active site significantly reduce bacterial sensitivity to these enterocins, indicating the importance of this receptor for bacteriocin activity .

Interestingly, the active site of RseP is essential for bacteriocin activity, as site-directed mutations in this region make cells less sensitive to enterocins. It has been speculated that these mutations might alter the 3D-structure of RseP, making it less accessible for the bacteriocins, or they might create a less stable or incorrectly folded protein that is removed from cells by chaperone proteases .

The α-helical part of enterocins is believed to be involved in pore formation, where the hydrophobic part interacts with the hydrophobic membrane or a membrane-located protein receptor, while the hydrophilic part faces the inner part of the pore, causing cellular leakage . This pore formation leads to the disruption of the membrane potential, leakage of essential cellular components, and ultimately cell death.

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